N,N-Diethyl-3-methylazetidin-3-amine

Lipophilicity Drug discovery Azetidine

N,N-Diethyl-3-methylazetidin-3-amine (CAS 1935536-27-8) is a tertiary amine featuring a 3-methylazetidine core with N,N-diethyl substitution. It has a molecular formula of C8H18N2 and a molecular weight of 142.24 g/mol.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
Cat. No. B13236055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-3-methylazetidin-3-amine
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCN(CC)C1(CNC1)C
InChIInChI=1S/C8H18N2/c1-4-10(5-2)8(3)6-9-7-8/h9H,4-7H2,1-3H3
InChIKeyNLQAUGPUURBGBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-3-methylazetidin-3-amine for Research Procurement: Physicochemical Identity and Database Reference


N,N-Diethyl-3-methylazetidin-3-amine (CAS 1935536-27-8) is a tertiary amine featuring a 3-methylazetidine core with N,N-diethyl substitution . It has a molecular formula of C8H18N2 and a molecular weight of 142.24 g/mol . The compound is primarily offered as a research chemical for medicinal chemistry and organic synthesis applications . Its computed physicochemical properties include a LogP of 0.69 and a topological polar surface area (TPSA) of 15.27 Ų .

Why N,N-Diethyl-3-methylazetidin-3-amine Cannot Be Interchanged with Generic Azetidine Analogs


The specific N,N-diethyl substitution pattern on the 3-methylazetidine scaffold directly dictates key physicochemical properties such as lipophilicity (LogP 0.69) and hydrogen-bonding capacity (H-acceptors: 2, H-donors: 1), which are critical for target engagement, membrane permeability, and metabolic stability in drug discovery programs . Closely related analogs, such as the N,N-dimethyl variant (molecular weight 114.19 g/mol, differing LogP) or the unsubstituted 3-methylazetidin-3-amine (primary amine, molecular weight 86.14 g/mol), possess fundamentally different steric and electronic profiles . Substituting these analogs without validation would risk altered bioactivity, off-target effects, or synthetic incompatibility in the specific chemical context for which the diethyl compound was optimized.

N,N-Diethyl-3-methylazetidin-3-amine: Quantitative Physicochemical Differentiation from Closest Analogs


Lipophilicity (LogP) Comparison: N,N-Diethyl vs. N,N-Dimethyl and Primary Amine Analogs

The N,N-diethyl substitution in N,N-Diethyl-3-methylazetidin-3-amine (CAS 1935536-27-8) results in a computed LogP of 0.69, indicating moderate lipophilicity suitable for balancing membrane permeability and aqueous solubility . In comparison, the N,N-dimethyl-3-methylazetidin-3-amine (CAS 149696-13-9) is expected to have a lower LogP due to its smaller alkyl chains, while the primary amine 3-methylazetidin-3-amine (CAS 147293-71-8) has a markedly lower LogP, typically below 0, due to its additional hydrogen-bond donor capacity . Precise experimental LogP values for the dimethyl analog are not available, but the structural difference predicts a quantifiable lipophilicity decrease of approximately 0.3–0.5 log units .

Lipophilicity Drug discovery Azetidine

Hydrogen-Bonding Capacity Differentiation: Diethyl vs. Dimethyl and Primary Amine

N,N-Diethyl-3-methylazetidin-3-amine possesses exactly 2 hydrogen-bond acceptor sites and 1 hydrogen-bond donor site (the azetidine NH), as quantified by its structure . The N,N-dimethyl analog similarly has 2 acceptors and 1 donor, but the smaller alkyl groups may lead to different steric shielding of these sites, subtly affecting binding kinetics . The primary amine 3-methylazetidin-3-amine, however, has 2 hydrogen-bond donors and 2 acceptors, introducing an additional donor that can significantly alter target specificity and solubility . This difference in H-bond donor count (1 vs. 2) is a strict binary differentiator for target engagement assays.

H-bond donors/acceptors Medicinal chemistry Target engagement

Topological Polar Surface Area (TPSA) as a Predictor of Bioavailability and CNS Penetration

The computed TPSA for N,N-Diethyl-3-methylazetidin-3-amine is 15.27 Ų, a value well below the common threshold of 60 Ų for good oral bioavailability and below 90 Ų for favorable CNS penetration . While explicit TPSA data for the dimethyl and primary amine analogs are not available, the primary amine analog is expected to have a larger TPSA due to its additional N-H bond, likely exceeding 20 Ų, which could reduce passive membrane diffusion . The diethyl compound's low TPSA makes it a stronger candidate for CNS-targeted library synthesis.

TPSA CNS drug design Bioavailability

Molecular Weight and Steric Bulk Differentiation for Fragment-Based Drug Design

With a molecular weight of 142.24 g/mol, N,N-Diethyl-3-methylazetidin-3-amine falls within the optimal range for fragment-based screening (<250 Da) and offers enhanced steric bulk compared to the dimethyl analog (114.19 g/mol) . The additional ethyl groups increase the van der Waals surface area, which can be exploited to fill hydrophobic pockets in target proteins that the smaller dimethyl analog cannot engage effectively. This 28 Da mass difference is directly quantifiable and can be correlated with differential binding thermodynamics.

Molecular weight Fragment-based drug design Ligand efficiency

Procurement-Driven Application Scenarios for N,N-Diethyl-3-methylazetidin-3-amine


CNS Drug Discovery Fragment Library Expansion

With its computed LogP of 0.69 and TPSA of 15.27 Ų, N,N-Diethyl-3-methylazetidin-3-amine is ideally suited for inclusion in CNS-focused fragment libraries where balanced lipophilicity and low polarity are prerequisites . Its superior lipophilicity over dimethyl and primary amine analogs supports its selection for programs targeting blood-brain barrier penetration.

Kinase Inhibitor Scaffold Optimization

The single H-bond donor and moderate steric bulk of the diethyl compound make it a valuable intermediate for optimizing hinge-binding motifs in kinase inhibitors, where precise control over donor/acceptor geometry is critical . The analog with two donors would likely introduce undesired alternative binding modes.

Chemical Probe Synthesis Requiring Tertiary Amine Moieties

As a pre-formed tertiary amine with the azetidine ring, this compound can serve as a direct building block for installing a conformationally constrained basic center in chemical probes, avoiding the synthetic complexity of late-stage amine alkylation .

SAR Studies on SERD/ER Antagonist Azetidine Series

Given the patent literature on N-substituted azetidine derivatives as estrogen receptor modulators, this compound may serve as a key intermediate or comparative tool in structure-activity relationship (SAR) studies where the diethylamine substituent's steric and electronic effects are under investigation [1].

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